3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-3-11-24-18-9-10-19(15(2)12-18)20-16(14-23)13-22(21-20)17-7-5-4-6-8-17/h3-10,12-14H,1,11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOARVWBXJLACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trichlorotriazine-Mediated Cyclocondensation of Methyl Ketone Hydrazones
Synthetic Pathway Overview
The most direct method involves cyclocondensation of a pre-functionalized methyl ketone hydrazone using 2,4,6-trichloro-1,3,5-triazine (TCT) in dimethylformamide (DMF). This one-pot approach simultaneously constructs the pyrazole ring and introduces the carbaldehyde group at position 4.
Step 1: Synthesis of 2-Methyl-4-(Prop-2-en-1-yloxy)Acetophenone
4-Hydroxy-2-methylacetophenone undergoes O-allylation with allyl bromide in the presence of potassium carbonate (K₂CO₃) in refluxing acetone. The reaction achieves >90% yield, with the allyloxy group introduced regioselectively at the para position relative to the methyl group.
Step 2: Phenylhydrazone Formation
The ketone intermediate reacts with phenylhydrazine in ethanol under acidic catalysis (acetic acid), forming the corresponding hydrazone. This step proceeds quantitatively at room temperature within 4–6 hours.
Step 3: TCT/DMF-Mediated Cyclization
Treatment of the hydrazone with TCT in DMF at 25°C for 2 hours induces cyclocondensation, directly yielding the target carbaldehyde. Mechanistic studies suggest TCT acts as both a cyclizing agent and a mild oxidant, facilitating dehydrogenation to stabilize the aromatic pyrazole system.
Table 1: Optimization of TCT Cyclization Conditions
| TCT Equiv. | DMF (mL/mmol) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.2 | 5 | 1 | 68 |
| 1.5 | 5 | 2 | 85 |
| 2.0 | 8 | 3 | 82 |
Vilsmeier-Haack Formylation of Pre-Formed Pyrazoles
Sequential Ring Construction and Formylation
For pyrazoles lacking the 4-carbaldehyde group, Vilsmeier-Haack conditions (POCl₃/DMF) enable electrophilic formylation. This method is particularly effective when the pyrazole’s 4-position is activated by electron-donating substituents.
Synthesis of 3-[2-Methyl-4-(Allyloxy)Phenyl]-1-Phenyl-1H-Pyrazole
Cyclization of 2-methyl-4-(allyloxy)acetophenone phenylhydrazone under acidic conditions (HCl/EtOH) yields the pyrazole core without the 4-formyl group. The reaction requires reflux for 8–12 hours, achieving 75–80% yield.
Vilsmeier-Haack Reaction
The pre-formed pyrazole reacts with the Vilsmeier reagent (generated from POCl₃ and DMF) at 90–100°C for 4 hours. The formyl group is introduced exclusively at position 4 due to the directing effects of the adjacent nitrogen and aryl substituents.
Key Consideration:
- Excessive POCl₃ leads to over-chlorination byproducts.
- Lower temperatures (<80°C) result in incomplete formylation.
Oxidation of Pyrazole-4-Methanol Derivatives
IBX-Mediated Oxidation
A two-step approach involves synthesizing the pyrazole-4-methanol intermediate, followed by oxidation to the aldehyde. This method is advantageous for substrates sensitive to acidic conditions.
Preparation of Pyrazole-4-Methanol
Reduction of 4-cyano or 4-ester pyrazole derivatives using LiAlH₄ or NaBH₄ generates the primary alcohol. For example, catalytic hydrogenation of 4-cyano-1-phenylpyrazole over Pd/C in methanol affords the methanol derivative in 88% yield.
Oxidation to Carbaldehyde
Treatment with 2-iodoxybenzoic acid (IBX) in DMSO at 0–20°C for 1 hour oxidizes the alcohol to the aldehyde without over-oxidation to the carboxylic acid. Yields exceed 90% with stoichiometric IBX.
Advantages Over Traditional Oxidants:
- No epimerization of adjacent stereocenters.
- Compatible with acid-sensitive allyloxy groups.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| TCT Cyclocondensation | 85 | 98 | 2 h | High |
| Vilsmeier-Haack | 78 | 95 | 4 h | Moderate |
| IBX Oxidation | 90 | 99 | 1 h | Low |
Critical Evaluation
- TCT Cyclocondensation offers the shortest synthetic route but requires strict moisture control.
- Vilsmeier-Haack is cost-effective for large-scale production but generates corrosive POCl₃ waste.
- IBX Oxidation achieves the highest yields but necessitates pre-functionalized methanol intermediates.
Chemical Reactions Analysis
Types of Reactions
3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO₄ or H₂O₂.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like NaBH₄ or LiAlH₄.
Substitution: The phenyl and prop-2-en-1-yloxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, PCC
Reduction: NaBH₄, LiAlH₄
Substitution: Phenylhydrazine, allyl bromide
Major Products
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding alcohol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenyl and prop-2-en-1-yloxy groups may enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Key Observations :
- The propargyloxy group () introduces a triple bond, enhancing rigidity and electronic effects compared to the allyloxy group.
Physicochemical and Crystallographic Properties
- Solubility and LogP : The allyloxy group’s hydrophobicity may reduce aqueous solubility compared to methoxy analogs but improve membrane permeability.
- Crystal Packing : Methoxy-substituted pyrazoles () form hydrogen-bonded networks (e.g., C–H···O interactions), while bulkier groups like allyloxy may disrupt such patterns, favoring van der Waals interactions .
- Thermal Stability : Propargyloxy groups () may confer higher thermal stability due to rigidity, whereas allyloxy groups could introduce conformational flexibility .
Biological Activity
Chemical Structure and Properties
The chemical structure of 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde can be represented as follows:
This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the aldehyde group and the prop-2-en-1-yloxy moiety contributes to its reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism is often associated with the induction of apoptosis and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity, which is crucial in treating conditions like arthritis and other inflammatory diseases. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The anti-inflammatory effects are primarily mediated through the inhibition of NF-kB signaling pathways, which play a pivotal role in inflammatory responses.
Antimicrobial Activity
Preliminary studies suggest that this pyrazole derivative possesses antimicrobial properties against various bacterial strains. It was effective against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Modifications in the substituents on the pyrazole ring can significantly alter their potency and selectivity. For instance, variations in the alkyl or aryl groups can enhance anticancer activity while reducing toxicity.
Key Findings from SAR Studies
- Substituent Variation : The introduction of electron-withdrawing groups on the phenyl ring increases cytotoxicity.
- Aldehyde Functionality : Compounds with aldehyde functionalities demonstrate enhanced reactivity towards biological nucleophiles, facilitating better interaction with target proteins.
Q & A
Q. What synthetic strategies are commonly employed to prepare 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via nucleophilic substitution reactions. A general procedure involves reacting a pre-functionalized pyrazole core (e.g., 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with phenol derivatives (e.g., 2-methyl-4-(prop-2-en-1-yloxy)phenol) in the presence of a base catalyst like K₂CO₃. Solvents such as DMF or acetone are used under reflux conditions . Optimization of reaction time and temperature is critical to achieving yields >70%.
Q. How is the structural integrity of this compound validated?
Structural characterization relies on:
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- NMR spectroscopy : Confirms substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm in ¹H NMR) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~348 [M+H]⁺) .
Q. What are the key reactivity patterns of the aldehyde group in this compound?
The aldehyde at the pyrazole 4-position undergoes:
- Schiff base formation : Reacts with amines to form imines, useful for generating bioactive derivatives .
- Nucleophilic addition : Participates in Grignard or aldol reactions to extend the carbon chain .
- Reduction : Converted to hydroxymethyl groups using NaBH₄ for further functionalization .
Advanced Research Questions
Q. How do crystallographic studies inform intermolecular interactions in this compound?
X-ray diffraction reveals a 2D layered structure stabilized by:
- Hydrogen bonds : Between the aldehyde oxygen and water molecules (O–H···O, ~2.8 Å) .
- π-π stacking : Parallel pyrazole and phenyl rings with centroid distances of 3.6–3.8 Å .
- C–H···π interactions : Between methyl groups and aromatic systems (~2.9 Å) . These interactions guide crystal engineering for improved solubility or co-crystal formation.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between calculated and observed spectra (e.g., ¹³C NMR shifts) can arise from:
- Dynamic effects : Rotameric equilibria of the propenyloxy group alter chemical environments. Use variable-temperature NMR to confirm .
- Impurity interference : Byproducts from incomplete substitution reactions. Purify via column chromatography (silica gel, hexane/EtOAc) .
- Solvent artifacts : Deuterated solvent interactions (e.g., DMSO-d₆) may shift peaks. Cross-validate with IR or mass data .
Q. How does substituent variation on the phenyl or pyrazole rings affect biological activity?
Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity .
- Propenyloxy chains improve membrane permeability due to lipophilic character .
- Methyl groups at pyrazole 2-position reduce steric hindrance, favoring target binding .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
